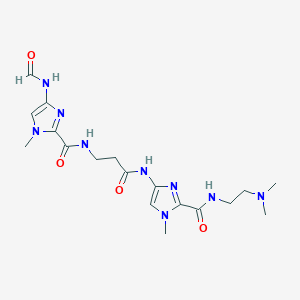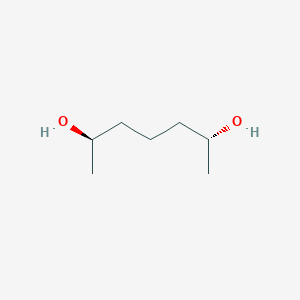
Benzyldichlorophosphite
Overview
Description
Benzyldichlorophosphite is an organophosphorus compound with the molecular formula C7H7Cl2OP. It is a colorless liquid used primarily as an intermediate in organic synthesis. This compound is known for its reactivity and versatility in various chemical reactions, making it valuable in both academic research and industrial applications .
Preparation Methods
Benzyldichlorophosphite can be synthesized through several methods. One common synthetic route involves the reaction of benzyl alcohol with phosphorus trichloride in the presence of a base such as pyridine. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the product. The general reaction is as follows:
C6H5CH2OH+PCl3→C6H5CH2OPCl2+HCl
Industrial production methods often involve similar reactions but are scaled up and optimized for higher yields and purity. The reaction conditions, such as temperature and solvent choice, are carefully controlled to ensure efficient production .
Chemical Reactions Analysis
Benzyldichlorophosphite undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form benzylphosphonic acid derivatives.
Reduction: Reduction reactions can convert it into benzylphosphine derivatives.
Substitution: It readily undergoes substitution reactions with nucleophiles, such as alcohols and amines, to form phosphite esters and amides.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like methanol and ammonia. The major products formed depend on the specific reagents and conditions used .
Scientific Research Applications
Benzyldichlorophosphite has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of phospholipids and other phosphorus-containing compounds. It also serves as an intermediate in the preparation of various organophosphorus compounds.
Biology: In biological research, it is used to synthesize phospholipid analogs that are important for studying cell membrane dynamics and signaling pathways.
Medicine: It is an intermediate in the synthesis of certain pharmaceuticals, including antitumor agents and antiviral drugs.
Industry: Industrial applications include its use in the production of flame retardants, plasticizers, and other specialty chemicals
Mechanism of Action
The mechanism by which benzyldichlorophosphite exerts its effects involves its reactivity with nucleophiles. The compound’s phosphorus atom is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity allows it to form various phosphorus-containing compounds, which can then participate in further chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
Benzyldichlorophosphite can be compared with other similar compounds, such as:
Methylphosphorodichloridite: Similar in structure but with a methyl group instead of a benzyl group.
Ethylphosphorodichloridite: Similar in structure but with an ethyl group instead of a benzyl group.
Phenylphosphorodichloridite: Similar in structure but with a phenyl group instead of a benzyl group.
The uniqueness of this compound lies in its benzyl group, which imparts different reactivity and properties compared to its methyl, ethyl, and phenyl analogs. This difference can influence the compound’s behavior in various chemical reactions and its suitability for specific applications .
Properties
IUPAC Name |
dichloro(phenylmethoxy)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2OP/c8-11(9)10-6-7-4-2-1-3-5-7/h1-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKXNKXXJQUBZGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COP(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2OP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40391661 | |
| Record name | Benzyldichlorophosphite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40391661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76101-29-6 | |
| Record name | Benzyldichlorophosphite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40391661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Methoxybenzo[d]isoxazol-3-amine](/img/structure/B123423.png)

![Methyl 1-[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(acetyloxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboxylate](/img/structure/B123429.png)

![8-Methyl-8-azabicyclo[3.2.1]oct-6-ene](/img/structure/B123433.png)



![1,3-dichloro-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline;hydrochloride](/img/structure/B123441.png)




